molecular formula C25H21N3O4 B4884933 N-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)tryptophan

N-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)tryptophan

Cat. No.: B4884933
M. Wt: 427.5 g/mol
InChI Key: SMHCMGOSNUOMIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)tryptophan is a complex organic compound that features a tryptophan backbone with additional phenylcarbonyl and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)tryptophan typically involves multi-step organic reactions. One common method includes the initial protection of the tryptophan amino group, followed by the introduction of the phenylcarbonyl group through a coupling reaction. The final step involves deprotection to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)tryptophan can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halides and organometallic compounds.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)tryptophan has several applications in scientific research:

    Chemistry: Used as a building block for more complex molecules and in studies of reaction mechanisms.

    Biology: Investigated for its potential role in protein synthesis and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which N-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)tryptophan exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate biochemical pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[(phenylcarbamoyl)amino]phenyl}benzenesulfonamide: Shares structural similarities but differs in functional groups.

    Indole derivatives: Compounds like indole-3-acetic acid have similar indole backbones but different substituents.

Uniqueness

N-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)tryptophan is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(2-benzamidobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4/c29-23(16-8-2-1-3-9-16)27-21-13-7-5-11-19(21)24(30)28-22(25(31)32)14-17-15-26-20-12-6-4-10-18(17)20/h1-13,15,22,26H,14H2,(H,27,29)(H,28,30)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHCMGOSNUOMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)tryptophan
Reactant of Route 2
Reactant of Route 2
N-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)tryptophan
Reactant of Route 3
Reactant of Route 3
N-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)tryptophan
Reactant of Route 4
Reactant of Route 4
N-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)tryptophan
Reactant of Route 5
Reactant of Route 5
N-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)tryptophan
Reactant of Route 6
Reactant of Route 6
N-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)tryptophan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.